3-(2-piperidin-1-ylethoxy)benzaldehyde
Overview
Description
3-(2-piperidin-1-ylethoxy)benzaldehyde is an organic compound with the molecular formula C14H19NO2. It is a benzaldehyde derivative where the benzene ring is substituted with a piperidine ring through an ethoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-piperidin-1-ylethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-(piperidin-1-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-piperidin-1-ylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid.
Reduction: 3-[2-(Piperidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-piperidin-1-ylethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-piperidin-1-ylethoxy)benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)benzaldehyde: Similar structure but lacks the ethoxy linkage.
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Similar structure with an additional methoxy group on the benzene ring
Uniqueness
3-(2-piperidin-1-ylethoxy)benzaldehyde is unique due to the presence of both the piperidine ring and the ethoxy linkage, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(2-piperidin-1-ylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-12-13-5-4-6-14(11-13)17-10-9-15-7-2-1-3-8-15/h4-6,11-12H,1-3,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQCEPCESQKNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359619 | |
Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81068-27-1 | |
Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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